![molecular formula C16H27NO B2722293 2-(1-adamantyl)-N-tert-butylacetamide CAS No. 313521-25-4](/img/structure/B2722293.png)
2-(1-adamantyl)-N-tert-butylacetamide
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Overview
Description
Adamantane derivatives, such as “2-(1-adamantyl)-N-tert-butylacetamide”, are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are characterized by a high degree of symmetry and are members of the larger family of diamondoids .
Molecular Structure Analysis
The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . This gives adamantane derivatives their unique structural properties .Chemical Reactions Analysis
Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Scientific Research Applications
Synthesis and Reactivity
- Arylpalladium(II) halide complexes containing adamantyl-di-tert-butylphosphine were synthesized and characterized, showcasing their potential in palladium-catalyzed cross-coupling reactions. These complexes demonstrated reactivity with nucleophiles, forming various organic products, indicating their utility in organic synthesis and the development of new catalytic processes (Stambuli, Bühl, & Hartwig, 2002).
Antitubercular Activity
- A novel series of 1,2,3-triazole-adamantylacetamide hybrids were designed, synthesized, and evaluated for their antitubercular activity against Mycobacterium tuberculosis. One of the compounds emerged as a promising lead, demonstrating significant activity and selectivity, highlighting the therapeutic potential of adamantylacetamide derivatives in treating tuberculosis (Addla et al., 2014).
Analgesic Properties
- Adamantyl analogues of paracetamol were synthesized and evaluated for their analgesic properties. These analogues were found to inhibit the TRPA1 channel, contributing to their analgesic effects without affecting TRPM8 nor TRPV1 channels. This research opens new avenues for the development of analgesic drugs with improved efficacy and selectivity (Fresno et al., 2014).
Cholinesterase Inhibition
- Study on adamantyl-based ester derivatives revealed their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in the pathology of Alzheimer's disease. This research contributes to understanding how the adamantyl group can enhance pharmaceutical agents' efficacy in neurodegenerative diseases (Kwong et al., 2017).
Drug Resistance in Influenza
- The incidence of adamantane resistance among influenza A viruses was assessed over a decade, revealing a significant increase in drug resistance. This highlights concerns about the use of adamantanes in treating influenza and underscores the importance of monitoring drug resistance to ensure effective antiviral therapies (Bright et al., 2005).
Future Directions
Adamantane derivatives are becoming increasingly popular due to their various pharmacological effects . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . Therefore, research in this area is expected to continue and expand.
Mechanism of Action
Target of Action
Adamantane derivatives are known to have a broad range of targets due to their high reactivity . They are often used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Mode of Action
It’s known that adamantane derivatives interact with their targets through various chemical and catalytic transformations . The high reactivity of these compounds offers extensive opportunities for their utilization in various chemical reactions .
Biochemical Pathways
Adamantane derivatives are known to affect a wide range of biochemical pathways due to their high reactivity and broad range of targets .
Pharmacokinetics
The pharmacokinetic properties of adamantane derivatives can vary widely depending on their specific chemical structure and the nature of any functional groups attached to the adamantane core .
Result of Action
Adamantane derivatives are known to have a wide range of effects at the molecular and cellular level due to their high reactivity and broad range of targets .
Action Environment
The action of adamantane derivatives can be influenced by a variety of environmental factors, including temperature, ph, and the presence of other chemicals .
properties
IUPAC Name |
2-(1-adamantyl)-N-tert-butylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-15(2,3)17-14(18)10-16-7-11-4-12(8-16)6-13(5-11)9-16/h11-13H,4-10H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEBBPYBPPBTPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CC12CC3CC(C1)CC(C3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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